PH-797804

概述

描述

PH-797804 是一种药物,可作为 p38 丝裂原活化蛋白激酶 (p38 MAPK) 的选择性抑制剂。 它具有抗炎作用,并已被研究用于治疗慢性阻塞性肺病和 COVID-19 等炎症性肺部疾病 .

准备方法

合成路线和反应条件

PH-797804 通过一系列涉及形成二芳基吡啶酮结构的化学反应合成。合成路线通常包括以下步骤:

吡啶酮核的形成: 这涉及适当起始原料的反应以形成吡啶酮环。

取代反应: 通过取代反应将各种取代基引入吡啶酮核中。

最终偶联反应: 最终产物是通过将取代的吡啶酮与其他芳香族化合物偶联而获得的.

工业生产方法

This compound 的工业生产涉及扩大上述合成路线的规模。这包括优化反应条件,例如温度、压力和溶剂体系,以确保最终产物的产率高且纯度高。 该过程还包括纯化步骤,例如结晶和色谱法,以分离所需的化合物 .

化学反应分析

反应类型

PH-797804 经历各种类型的化学反应,包括:

氧化: 该化合物可以进行氧化反应,导致形成氧化产物。

还原: 还原反应可以将 this compound 转换为还原形式。

常见试剂和条件

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化反应可能会产生 this compound 的氧化衍生物,而取代反应会产生各种取代的吡啶酮化合物 .

科学研究应用

Treatment of Inflammatory Diseases

PH-797804 is currently in Phase II clinical trials for treating conditions such as osteoarthritis and other inflammatory disorders. Its efficacy in reducing inflammatory markers has been demonstrated in preclinical models .

Table 1: Summary of Clinical Trials for Inflammatory Diseases

| Trial Phase | Condition | Key Findings |

|---|---|---|

| Phase II | Osteoarthritis | Significant reduction in pain and inflammation |

| Phase II | Other Inflammatory Conditions | Improved patient-reported outcomes |

Cancer Therapy

Research indicates that this compound enhances the sensitivity of cancer cells to chemotherapeutic agents like cisplatin. In vitro studies have shown that co-treatment with this compound leads to increased apoptosis in various cancer cell lines .

Table 2: Effects of this compound on Cancer Cells

| Cancer Type | Treatment | Result |

|---|---|---|

| Lung Cancer | Cisplatin + this compound | Increased cell death via apoptosis |

| Breast Cancer | Cisplatin + this compound | Enhanced sensitivity to chemotherapy |

Case Study 1: Lead Optimization

A significant case study involved the optimization of a high-throughput screening hit (SC-25028) leading to the development of this compound. Researchers designed over 80 analogs to improve metabolic stability and selectivity against p38 MAPK, ultimately resulting in the identification of this compound as a viable candidate for clinical trials .

Case Study 2: Pharmacokinetic Studies

A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in rat models. The study confirmed favorable pharmacokinetic profiles compatible with oral administration, supporting its potential as an effective therapeutic agent .

作用机制

PH-797804 通过选择性抑制 p38 MAPK 酶发挥作用。这种酶在 MAP 激酶信号转导通路中起着至关重要的作用,该通路调节肿瘤坏死因子-α、白介素-1β 和白介素-6 等炎症性细胞因子的产生和下游信号传导。 通过抑制 p38 MAPK,this compound 减少了这些促炎细胞因子的产生,从而发挥其抗炎作用 .

相似化合物的比较

PH-797804 由于其作为 p38 MAPK 抑制剂的高选择性和效力而独一无二。类似的化合物包括:

帕马匹莫德: 另一种具有类似抗炎特性的 p38 MAPK 抑制剂。

NJK14047: 一种具有类似作用机制但化学结构不同的化合物。

SB203580: 一种众所周知的 p38 MAPK 抑制剂,用于各种研究.

This compound 由于其对 p38 α 亚型的特异性高以及其良好的药代动力学特性而脱颖而出,使其成为研究和潜在治疗应用中的宝贵工具 .

生物活性

PH-797804 is a highly selective and potent inhibitor of p38 mitogen-activated protein (MAP) kinase, specifically targeting the p38α and p38β isoforms. This compound has been extensively studied for its potential therapeutic applications in inflammatory diseases, showcasing significant biological activity both in vitro and in vivo.

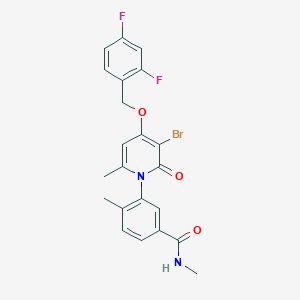

Chemical Structure and Properties

This compound is characterized by its specific structure, which includes a diarylpyridinone framework. The chemical formula is , and it possesses an average molecular weight of approximately 477.30 g/mol. The compound exists as an atropisomer, with the aS isomer being over 100-fold more potent than its aR counterpart due to steric factors affecting its binding affinity to p38α kinase .

This compound acts as an ATP-competitive inhibitor of p38 MAP kinase. Its mechanism involves blocking the phosphorylation of downstream targets involved in inflammatory signaling pathways. Specifically, it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β in monocytes, demonstrating a concentration-dependent effect .

Biological Activity Data

The potency and selectivity of this compound have been quantified using IC50 values:

- p38α : 26 nM

- p38β : 102 nM

- Selectivity : Exhibits >100-fold selectivity over 71 other kinases, including p38γ, p38δ, JNK, and ERK2 .

Table 1: IC50 Values for this compound

| Target Kinase | IC50 (nM) | Selectivity |

|---|---|---|

| p38α | 26 | High |

| p38β | 102 | High |

| Other Kinases | >2600 | Very High |

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits lipopolysaccharide (LPS)-induced TNF-α production in U937 monocytes. This inhibition is significant for understanding its anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation .

In Vivo Studies

Animal models have been pivotal in demonstrating the efficacy of this compound:

- Arthritis Models : In rodent models of arthritis, oral administration of this compound significantly reduced markers of inflammation and joint damage.

- Cynomolgus Monkeys : Studies showed that this compound suppressed TNF-α levels in LPS-induced inflammation models, indicating its potential for systemic anti-inflammatory effects .

Table 2: In Vivo Efficacy of this compound

| Model Type | Treatment Method | Outcome |

|---|---|---|

| Rat Arthritis Model | Oral administration | Reduced inflammation and joint damage |

| Cynomolgus Monkey Model | Oral administration | Suppressed TNF-α production |

Case Studies and Clinical Implications

This compound has been investigated for its clinical potential in treating various inflammatory diseases, including rheumatoid arthritis and osteoarthritis. The compound's ability to selectively inhibit p38 MAPK makes it an attractive candidate for further clinical trials aimed at reducing chronic inflammation without broadly affecting other signaling pathways.

Summary of Clinical Findings

- Rheumatoid Arthritis : Initial studies indicate promising results in reducing disease activity scores.

- Osteoarthritis : Investigational studies support its use in managing symptoms associated with this degenerative joint disease.

属性

IUPAC Name |

3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-N,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrF2N2O3/c1-12-4-5-14(21(28)26-3)9-18(12)27-13(2)8-19(20(23)22(27)29)30-11-15-6-7-16(24)10-17(15)25/h4-10H,11H2,1-3H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAJXIDMCNPGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC)N2C(=CC(=C(C2=O)Br)OCC3=C(C=C(C=C3)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrF2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207342 | |

| Record name | PH 797804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586379-66-0, 1358027-80-1 | |

| Record name | PH 797804 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586379-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PH 797804 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0586379660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PH-797804 (S)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358027801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PH-797804 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PH 797804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHA-797804 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI09I1V827 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PH-797804, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEL7GRJ3R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of PH-797804?

A1: this compound is a potent and selective inhibitor of p38α mitogen-activated protein (MAP) kinase. [, , , , ]

Q2: How does this compound interact with p38α MAP kinase?

A2: this compound acts as an ATP-competitive inhibitor of p38α MAP kinase, binding to the ATP-binding pocket of the kinase and preventing its activation. This interaction is characterized by a high level of selectivity for p38α over other kinases. [, , ]

Q3: What are the downstream consequences of p38α MAP kinase inhibition by this compound?

A3: Inhibition of p38α MAP kinase by this compound leads to a decrease in the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), which are key mediators of inflammation. [, , ] It has also been shown to reduce TGF-β-induced collagen production and cardiac fibroblast transdifferentiation, suggesting a potential role in mitigating fibrosis. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C22H19BrF2N2O3, and its molecular weight is 477.3 g/mol. [, ]

Q5: What is known about the structural characteristics contributing to the selectivity of this compound for p38α?

A5: The high selectivity of this compound for p38α is attributed to its interaction with specific structural elements within the kinase. These include the TXXXG sequence motif on the p38α kinase hinge, particularly Thr106 acting as a gatekeeper for a hydrophobic pocket and the bidentate hydrogen bonds formed by the pyridinone moiety with the kinase hinge. This interaction requires an induced 180° rotation of the Met109-Gly110 peptide bond, a characteristic less common in other kinases. [, ]

Q6: Is this compound a chiral molecule?

A6: Yes, this compound is a chiral molecule due to restricted rotation around the bond connecting the pyridinone and N-phenyl rings, resulting in two atropisomers (aS and aR). []

Q7: Which atropisomer of this compound is more potent?

A7: The aS atropisomer, denoted as this compound, exhibits significantly higher potency (>100-fold) compared to the aR isomer in inhibiting p38α kinase. [, ]

Q8: How do structural modifications of the this compound scaffold impact its activity?

A8: While specific structure-activity relationships have not been extensively detailed in the provided papers, research suggests that the diarylpyridinone core, the 2,4-difluorobenzyl moiety, and the bromine substituent on the pyridinone ring are crucial for this compound's potency and selectivity. [, , ] Modifications to these structural features can significantly alter its binding affinity and pharmacological profile.

Q9: Have there been efforts to develop alternative delivery strategies for this compound?

A10: Yes, research has explored encapsulating this compound in chitosan nanocapsules for nasal administration to target the brain, aiming to improve delivery to the central nervous system while potentially reducing systemic side effects. [] Additionally, its incorporation into Nanocrystal-Polymer Particles (NPPs) for intra-articular (IA) administration has been investigated for the treatment of osteoarthritis. []

Q10: What evidence supports the efficacy of this compound in preclinical models of inflammatory diseases?

A12: this compound has demonstrated robust anti-inflammatory activity in several preclinical models. For instance, it significantly reduced joint inflammation and bone loss in rat models of arthritis induced by streptococcal cell wall and mouse models induced by collagen. [] It also improved heart function and reduced cardiac fibrosis in mice with pressure overload-induced right ventricular hypertrophy/failure. [] Additionally, it attenuated environmental tobacco smoke-induced cognitive deficits, neuroinflammation, and synaptic plasticity impairment in mice. []

Q11: Has this compound been evaluated in clinical trials for any indications?

A13: Yes, this compound has been evaluated in clinical trials for chronic obstructive pulmonary disease (COPD). Results from Phase II trials indicated that this compound, administered orally at a dose of 6 mg once daily for 12 weeks, led to statistically significant improvements in lung function (trough FEV1) and dyspnea compared to placebo in patients with moderate to severe COPD. [, , , ]

Q12: Were there any notable findings regarding the safety and tolerability of this compound in clinical trials?

A14: While generally safe and well-tolerated in clinical trials for COPD, this compound was associated with a higher rate of discontinuations due to adverse events compared to placebo. [, , ] Mild to moderate rash was observed in approximately 8% of patients treated with this compound. []

Q13: What analytical techniques are commonly used to quantify this compound?

A16: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are sensitive and specific analytical methods employed for the quantification of this compound in biological matrices, such as plasma. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。